1-Iodoethyl 3-ethylpentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Iodoethyl 3-ethylpentanoate is an organic compound with the molecular formula C10H19IO2. This compound is an ester, characterized by the presence of an iodine atom attached to an ethyl group, which is further connected to a 3-ethylpentanoate moiety. Esters like this compound are known for their diverse applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
The synthesis of 1-Iodoethyl 3-ethylpentanoate can be achieved through several methods. One common approach involves the esterification of 3-ethylpentanoic acid with 1-iodoethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow processes or the use of advanced catalytic systems to enhance yield and purity. These methods are designed to meet the demands of large-scale production while maintaining cost-effectiveness and environmental sustainability.
Analyse Chemischer Reaktionen
1-Iodoethyl 3-ethylpentanoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of corresponding alcohols or ethers.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The ester can be oxidized to form carboxylic acids or other oxidized derivatives using strong oxidizing agents like potassium permanganate (KMnO4).
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions towards the desired products .
Wissenschaftliche Forschungsanwendungen
1-Iodoethyl 3-ethylpentanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, serving as a building block for various chemical reactions.
Biology: The compound can be utilized in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways.
Wirkmechanismus
The mechanism of action of 1-Iodoethyl 3-ethylpentanoate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. In biochemical studies, the compound may act as a substrate or inhibitor, modulating the activity of enzymes involved in metabolic pathways. The presence of the iodine atom can also influence the compound’s reactivity and binding affinity to target molecules .
Vergleich Mit ähnlichen Verbindungen
1-Iodoethyl 3-ethylpentanoate can be compared with other similar esters, such as ethyl pentanoate and 1-iodoethyl pentanoate. While these compounds share structural similarities, this compound is unique due to the presence of the 3-ethyl group, which can influence its chemical reactivity and physical properties. This uniqueness makes it a valuable compound for specific applications where other esters may not be as effective .
Similar compounds include:
- Ethyl pentanoate
- 1-Iodoethyl pentanoate
- Methyl 3-ethylpentanoate
Eigenschaften
CAS-Nummer |
89296-80-0 |
---|---|
Molekularformel |
C9H17IO2 |
Molekulargewicht |
284.13 g/mol |
IUPAC-Name |
1-iodoethyl 3-ethylpentanoate |
InChI |
InChI=1S/C9H17IO2/c1-4-8(5-2)6-9(11)12-7(3)10/h7-8H,4-6H2,1-3H3 |
InChI-Schlüssel |
YEAZLMYOHOXNDX-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)CC(=O)OC(C)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.